Indium(III) hydroxide

Catalog No.
S624962
CAS No.
20661-21-6
M.F
In(OH)3
H6InO3
M. Wt
168.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium(III) hydroxide

CAS Number

20661-21-6

Product Name

Indium(III) hydroxide

Molecular Formula

In(OH)3
H6InO3

Molecular Weight

168.86 g/mol

InChI

InChI=1S/In.3H2O/h;3*1H2

InChI Key

ZMFWDTJZHRDHNW-UHFFFAOYSA-N

SMILES

O.O.O.[In]

Synonyms

In(OH)3, indium(III) hydroxide

Canonical SMILES

[OH-].[OH-].[OH-].[In+3]

The exact mass of the compound Indium hydroxide (In(OH)3) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127173. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Hydroxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Indium(III) hydroxide (CAS: 20661-21-6) is an amphoteric, wide-bandgap (Eg ≈ 5.15 eV) inorganic solid primarily procured as a high-purity, low-temperature precursor for indium oxide (In2O3) and indium tin oxide (ITO) manufacturing. Unlike halide or nitrate salts, In(OH)3 undergoes clean thermal decomposition into crystalline In2O3 and water vapor at temperatures as low as 250–350 °C, making it highly suitable for environmentally sensitive and corrosion-averse calcination workflows [1]. Beyond its role as a structural precursor, the compound's intrinsic surface hydroxyl groups and specific defect chemistry have established it as a critical material in advanced electrocatalysis—particularly for CO2 reduction—and as a functional hydrogen-doping source in physical vapor deposition (PVD) targets for thin-film electronics [2].

Procuring indium(III) chloride (InCl3) or bulk indium(III) oxide (In2O3) as direct substitutes for In(OH)3 compromises both processability and application-specific performance. When used as a precursor, InCl3 requires careful management of corrosive hydrochloric acid off-gassing during thermal conversion, whereas In(OH)3 releases only water, protecting sensitive calcination equipment and preventing halide contamination in the final oxide lattice [1]. In catalytic and semiconductor applications, substituting In(OH)3 with fully calcined bulk In2O3 eliminates critical surface hydroxyl groups; these hydroxyls are quantitatively proven to facilitate proton-coupled electron transfer in CO2 electroreduction and act as essential in-situ hydrogen donors for enhancing carrier mobility in thin-film transistor (TFT) deposition [2].

Halide-Free, Low-Temperature Thermal Conversion to High-Purity In2O3

For materials synthesis, In(OH)3 offers a distinct processing advantage over indium halides. Thermogravimetric analysis demonstrates that In(OH)3 undergoes complete dehydroxylation to crystalline In2O3 between 250 °C and 350 °C, releasing only H2O as a byproduct[1]. In contrast, using InCl3 as a precursor necessitates managing corrosive chloride byproducts and often requires higher temperatures or structure-directing agents (like urea) to achieve phase-pure, morphology-controlled oxide structures[2].

Evidence DimensionByproducts and conversion temperature
Target Compound DataComplete conversion to In2O3 by 350 °C; 0% corrosive off-gassing (only H2O)
Comparator Or BaselineInCl3 (Releases corrosive chloride species; risks halide contamination)
Quantified DifferenceElimination of halide off-gassing and reduction in required purification steps
ConditionsThermal annealing in air/nitrogen atmosphere

Elimating corrosive off-gassing extends the lifespan of calcination equipment and ensures high-purity, halide-free ITO/In2O3 for sensitive electronic applications.

Enhanced Faradaic Efficiency in CO2 Electroreduction via Surface Hydroxyls

In electrocatalytic carbon capture applications, In(OH)3 and its partially dehydrated derivatives significantly outperform standard copper-indium or pure oxide baselines in formate selectivity. Hydroxyl-rich indium catalysts achieve a Faradaic efficiency (FE) of 92.6% for CO2-to-formate conversion at −0.85 V vs. RHE[1]. In contrast, conventional Cu-In electrocatalysts typically peak at ~65% FE for formate at −1.0 V vs. RHE, while fully dehydroxylated In2O3 lacks the proton-coupled electron transfer capabilities provided by the hydroxide phase [2].

Evidence DimensionFaradaic efficiency for CO2-to-formate reduction
Target Compound Data92.6% FE at −0.85 V vs. RHE
Comparator Or BaselineStandard Cu-In electrocatalysts (~65% FE at −1.0 V vs. RHE)
Quantified Difference>27% absolute increase in Faradaic efficiency at a lower overpotential
ConditionsElectrochemical CO2 reduction in aqueous electrolyte

Allows engineers designing CO2 electrolyzers to maximize formate yield and energy efficiency without relying on complex multi-metal alloys.

In-Situ Hydrogen Doping for High-Mobility Thin-Film Transistors

When utilized as a ceramic target for physical vapor deposition, In(OH)3 introduces beneficial hydrogen doping into the resulting In2O3 films, a mechanism unavailable with standard In2O3 targets. Films deposited from In(OH)3 targets exhibit a retained hydrogen concentration of ~5 × 10^21 cm^-3, which acts as a shallow donor [1]. This is approximately one order of magnitude higher than the ~3 × 10^20 cm^-3 hydrogen concentration found in films deposited from conventional dense In2O3 targets, resulting in a superior carrier concentration of 5–7 × 10^20 cm^-3 in the as-deposited state [1].

Evidence DimensionFilm hydrogen concentration and carrier density
Target Compound Data~5 × 10^21 cm^-3 hydrogen concentration
Comparator Or BaselineConventional In2O3 target (~3 × 10^20 cm^-3 hydrogen concentration)
Quantified Difference~16.6x (one order of magnitude) increase in hydrogen incorporation
ConditionsPulsed laser deposition (PLD) at room temperature

Enables semiconductor manufacturers to directly deposit high-mobility, hydrogen-doped oxide films without requiring a secondary post-deposition hydrogenation step.

Halide-Free Precursor for Indium Tin Oxide (ITO) and Nanostructured In2O3

Because it decomposes cleanly into In2O3 and water at 250–350 °C, In(OH)3 is the preferred procurement choice for synthesizing high-purity ITO powders and morphology-controlled In2O3 nanomaterials. It eliminates the risk of chloride contamination and corrosive equipment damage associated with InCl3 precursors [1].

Highly Selective Electrocatalysts for CO2-to-Formate Conversion

Driven by its intrinsic surface hydroxyl groups that facilitate proton-coupled electron transfer, In(OH)3 and its derivatives are optimal for constructing CO2 reduction electrolyzers. It provides >90% Faradaic efficiency for formate, outperforming conventional Cu-In alloys and fully calcined oxides[2].

Advanced Ceramic Targets for Oxide Semiconductor Deposition

In(OH)3 is increasingly utilized to fabricate specialized ceramic sputtering and PLD targets. Its ability to act as an in-situ hydrogen donor during deposition yields In2O3 thin films with an order of magnitude higher hydrogen concentration, directly enhancing carrier mobility in thin-film transistors (TFTs)[3].

UNII

09J170CMXV

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H315 (95.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

55326-87-9
20661-21-6

Wikipedia

Indium(III) hydroxide

General Manufacturing Information

Indium hydroxide (In(OH)3): ACTIVE

Dates

Last modified: 08-15-2023

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